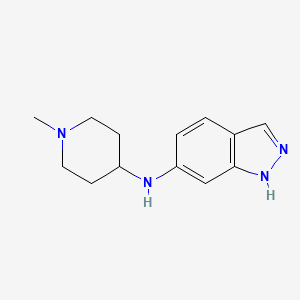N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine
CAS No.: 416880-15-4
Cat. No.: VC3039618
Molecular Formula: C13H18N4
Molecular Weight: 230.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 416880-15-4 |
|---|---|
| Molecular Formula | C13H18N4 |
| Molecular Weight | 230.31 g/mol |
| IUPAC Name | N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine |
| Standard InChI | InChI=1S/C13H18N4/c1-17-6-4-11(5-7-17)15-12-3-2-10-9-14-16-13(10)8-12/h2-3,8-9,11,15H,4-7H2,1H3,(H,14,16) |
| Standard InChI Key | BMXWPHUGOCWWGU-UHFFFAOYSA-N |
| SMILES | CN1CCC(CC1)NC2=CC3=C(C=C2)C=NN3 |
| Canonical SMILES | CN1CCC(CC1)NC2=CC3=C(C=C2)C=NN3 |
Introduction
Structural Characterization and Basic Properties
N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine (CID: 43743414) belongs to the indazole family of heterocyclic compounds. The molecule consists of a 1H-indazole core with an amino group at the 6-position, which connects to a 4-position of a 1-methylpiperidine ring. Its molecular formula is C₁₃H₁₈N₄, with a calculated molecular weight of approximately 230.31 g/mol .
Structural Components
The compound contains several key structural elements:
-
A 1H-indazole scaffold (bicyclic aromatic heterocycle)
-
An amino (-NH-) linker at the 6-position of the indazole
-
A piperidine ring with N-methylation
-
Multiple nitrogen atoms that can participate in hydrogen bonding
The presence of the indazole scaffold provides aromatic character and potential for π-π interactions, while the piperidine moiety adds basic character and conformational flexibility to the molecule. The amino linker serves as a hydrogen bond donor, enhancing potential interactions with biological targets.
Physical and Chemical Properties
Table 1: Predicted physicochemical properties of N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 230.31 g/mol | Calculated from formula |
| LogP (estimated) | 1.8-2.5 | Predicted based on structure |
| Hydrogen Bond Donors | 2 | NH groups (indazole and linker) |
| Hydrogen Bond Acceptors | 4 | Nitrogen atoms in structure |
| Rotatable Bonds | 3 | Excluding ring systems |
| Topological Polar Surface Area | ~53 Ų | Estimated from functional groups |
The compound was registered in PubChem on July 21, 2009, with the most recent modification recorded on April 5, 2025 (note: future date indicating a scheduled update) .
Indazole Scaffold: Significance and Properties
The indazole heterocyclic system represents an important pharmacophore in medicinal chemistry. It consists of a benzene ring fused with a pyrazole ring, creating a bicyclic aromatic system with distinctive electronic properties.
Spectroscopic Characteristics of Indazole Derivatives
Based on NMR studies of various indazole compounds, the aromatic protons in the 1H-indazole system typically exhibit the following chemical shift patterns in DMSO-d₆ :
Table 2: Typical ¹H NMR chemical shifts for indazole protons
| Position | Chemical Shift Range (ppm) | Multiplicity |
|---|---|---|
| H3 | 8.09-8.54 | s or d |
| H4 | 7.72-8.03 | d or dd |
| H5 | 7.17-7.99 | t or dd |
| H6 | 7.41-8.27 | dd or d |
| H7 | 7.77-8.78 | d |
| NH (indazole) | 13.64-13.95 | s (broad) |
For N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine specifically, the H6 position is substituted with the amino linkage, which would alter the aromatic proton pattern compared to unsubstituted indazole.
Structure-Activity Relationships in Indazole Derivatives
Understanding the relationship between structural features and biological activity provides insights into the potential pharmacological profile of N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine.
Key Structure-Activity Observations from Related Compounds
Research on structurally related indazole derivatives has revealed several important structure-activity relationships:
-
The indazole NH group often serves as a hydrogen bond donor in interactions with target proteins
-
Substitution at the 6-position of indazole significantly influences biological activity and selectivity
-
Basic nitrogen-containing groups (such as piperidine or piperazine) often enhance binding to kinase ATP-binding sites
-
N-methylation can improve metabolic stability and modulate basicity
Significance of the Piperidine Moiety
The presence of a 1-methylpiperidine group in N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine is particularly noteworthy. Studies of related compounds have shown that:
-
Piperidine substituents can enhance aqueous solubility compared to non-basic groups (LogD values typically reduced by 0.8-1.2 units)
-
N-methylation of the piperidine increases lipophilicity while maintaining the basic character
-
The conformational flexibility of the piperidine ring allows adaptation to various binding pockets
Research on imidazo[1,2-b]pyridazin-8-amine derivatives demonstrated that replacing a cyclopropylmethyl substituent with N-methylpiperidin-4-yl improved aqueous solubility (KSol increased from ~2 μM to 58 μM) while maintaining biological activity .
Analytical Characterization and Identification Methods
Spectroscopic Analysis
For the characterization of N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine, several analytical techniques would be applicable:
NMR Spectroscopy
Expected key signals in ¹H NMR (predicted based on related structures):
-
Indazole H3: ~8.1-8.3 ppm (s)
-
Aromatic protons: 7.2-7.8 ppm (complex pattern due to substitution at C6)
-
NH linker: ~6.5-7.0 ppm (likely broad)
-
Piperidine CH: ~3.5-3.8 ppm (m)
-
N-CH₃: ~2.3-2.5 ppm (s)
-
Piperidine CH₂ groups: 1.5-3.2 ppm (complex multiplets)
-
Indazole NH: ~13.5-14.0 ppm (broad s)
Mass Spectrometry
Expected major fragments:
-
Molecular ion [M+H]⁺: m/z 231
-
Loss of methyl group: m/z 216
-
Indazole fragment: m/z ~118
Chromatographic Methods
HPLC analysis using reverse-phase conditions would be suitable for purity determination and quantification. Typical conditions might include:
-
Column: C18 (150 × 4.6 mm, 5 μm)
-
Mobile phase: Gradient of acetonitrile/water with 0.1% formic acid
-
Detection: UV at 254 nm and 280 nm
Future Research Directions
Medicinal Chemistry Optimization Strategies
For medicinal chemistry optimization of N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine, several approaches could be considered:
-
Modification of the piperidine ring (size, substitution pattern)
-
Variation of the linking group between indazole and piperidine
-
Introduction of additional substituents on the indazole core
-
Exploration of alternative N-substituents on the piperidine to modulate basicity and lipophilicity
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume